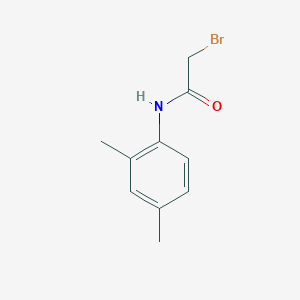

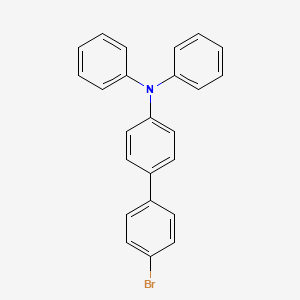

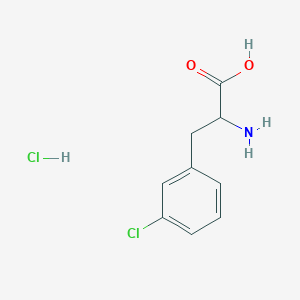

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine” is a chemical compound. However, detailed information about this specific compound is not readily available12. It’s worth noting that it contains a bromophenyl group, which is a common moiety in many organic compounds1.

Synthesis Analysis

The synthesis of related compounds often involves reactions such as diastereoselective trifluoromethylation3. However, the specific synthesis process for “®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine” is not explicitly mentioned in the available resources.

Molecular Structure Analysis

The molecular structure of “®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine” is not directly provided in the search results. However, related compounds like 4-Bromophenyl have been analyzed4.Chemical Reactions Analysis

The specific chemical reactions involving “®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine” are not detailed in the available resources. However, related compounds have been involved in reactions such as Suzuki cross-coupling5.Physical And Chemical Properties Analysis

The specific physical and chemical properties of “®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine” are not detailed in the available resources. However, related compounds like 4-Bromophenyl have been analyzed4.科学的研究の応用

Chiral Catalyst Applications

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine has been utilized in the field of asymmetric synthesis. Notably, it has been used in the development of a D2-symmetric dirhodium catalyst derived from a 1,2,2-triarylcyclopropanecarboxylate ligand, demonstrating effectiveness in enantioselective reactions. This catalyst, known as Rh(2)(R-BTPCP)(4), has shown high performance in enantioselective cyclopropanations and tandem cyclopropanation/Cope rearrangements. The catalyst's design takes advantage of its tolerance to various ester groups and compatibility with dichloromethane, making it a versatile component in asymmetric synthesis (Qin et al., 2011).

Applications in Chemoenzymatic Synthesis

In chemoenzymatic synthesis, this compound has been involved in the production of 1‐aryl‐2,2,2‐trifluoroethanones, subsequently used for studying their bioreduction by stereocomplementary alcohol dehydrogenases (ADHs). This process has led to the successful creation of (R)‐alcohols with high selectivity and conversion rates, showcasing the compound's role in the stereoselective pathway towards bioactive molecules like Odanacatib, a selective inhibitor of Cathepsin K (González-Martínez et al., 2019).

Applications in Material Science

In material science, derivatives of this compound have been investigated for their potential in creating advanced materials. For instance, fluorinated polyimides synthesized from multifluoromethyl-substituted aromatic diamines, related to (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine, have exhibited great solubility, thermal stability, mechanical properties, and optical transparency. These properties make these materials promising for applications in electronics and optics, highlighting the role of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine in the development of high-performance polymers (Tao et al., 2009).

Safety And Hazards

The safety data and hazards associated with “®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine” are not specified in the available resources. However, safety data sheets for related compounds provide information on hazards, precautionary statements, and first aid measures78.

将来の方向性

The future directions for research and development involving “®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine” are not specified in the available resources. However, the design and synthesis of novel compounds containing similar moieties suggest potential avenues for future exploration3.

Please note that the information provided is based on the available resources and may not fully cover the requested analysis of “®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine”. For a comprehensive analysis, consultation with a subject matter expert or further research may be required.

特性

IUPAC Name |

(1R)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFCCCNTJRQNCF-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(F)(F)F)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463855 |

Source

|

| Record name | (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | |

CAS RN |

843608-53-7 |

Source

|

| Record name | (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B1280401.png)

![tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1280420.png)